![molecular formula C10H16N2O B13220227 {2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13220227.png)
{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol
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Overview
Description
{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core fused with a methanol group. It has a molecular formula of C10H16N2O and a molecular weight of 180.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol can be achieved through various synthetic routes. One common method involves the use of aryl glyoxal monohydrates, ethyl acetoacetate, hydrazine hydrate, and 2-aminopyridine in the presence of tetrapropylammonium bromide under reflux conditions in ethanol. This one-pot, four-component reaction is known for its high yield (82-94%) and efficiency .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar multi-component reactions. The availability and low cost of starting materials, along with the short reaction time and easy workup process, make this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, especially at the methanol group, can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products
The major products formed from these reactions include various imidazo[1,2-a]pyridine derivatives, which are valuable in pharmaceutical and chemical research .
Scientific Research Applications
{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of {2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine derivatives: These compounds share a similar imidazo-pyridine core but differ in their substitution patterns and biological activities.
Imidazo[1,2-a]pyridine derivatives: These are closely related and often used in similar applications, but they may have different pharmacokinetic and pharmacodynamic properties.
Uniqueness
The uniqueness of {2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Biological Activity
{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the imidazo[1,2-a]pyridine family, known for their potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a fused bicyclic system that includes an imidazole and a pyridine ring. The molecular formula is C12H18N2O with a molecular weight of approximately 222.28 g/mol. The unique structural features contribute to its biological activity by enabling interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that imidazo[1,2-a]pyridine derivatives possess significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi with promising results in inhibiting growth .
- Anticancer Properties : This compound has demonstrated potential anticancer effects through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation. It interacts with specific receptors and enzymes involved in cancer pathways .
- Anti-inflammatory Effects : Preliminary data suggest that this compound may exert anti-inflammatory effects by modulating COX enzymes and cytokine production .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in disease progression. For example, it can inhibit COX enzymes which are critical in inflammatory processes.
- Receptor Interaction : Binding affinity studies indicate that this compound interacts with various receptors that play roles in cell signaling and cancer progression.
- Modulation of Signaling Pathways : It influences multiple signaling pathways that are crucial for cell survival and proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the efficacy of this compound. Modifications in the structure can significantly affect its biological activity:
Structural Modification | Effect on Activity |
---|---|
Addition of electron-donating groups | Increased potency against cancer cells |
Alteration of substituents on the imidazole ring | Enhanced antimicrobial activity |
Changes in the hydroxymethyl group | Variability in anti-inflammatory effects |
1. Anticancer Activity Study
A study evaluated the anticancer effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction via caspase activation.
2. Antimicrobial Efficacy
In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli.
Properties
Molecular Formula |
C10H16N2O |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
(2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C10H16N2O/c1-2-8-9(7-13)12-6-4-3-5-10(12)11-8/h13H,2-7H2,1H3 |
InChI Key |
FNLVYRUVSJXERZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2CCCCC2=N1)CO |
Origin of Product |
United States |
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